molecular formula C12H11N5O3S B2913193 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 2034285-66-8

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

Cat. No.: B2913193
CAS No.: 2034285-66-8
M. Wt: 305.31
InChI Key: HVGIMDIZRQJXHW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo-1,2-dihydro group at positions 2 and 4, respectively. The ethyl linker connects this core to an imidazole-5-carboxamide moiety.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c18-10(8-5-13-6-15-8)14-2-3-17-11(19)9-7(1-4-21-9)16-12(17)20/h1,4-6H,2-3H2,(H,13,15)(H,14,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGIMDIZRQJXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the imidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Modifications

The thieno[3,2-d]pyrimidine core distinguishes this compound from analogues with pyrido[2,3-d]pyrimidine (e.g., ) or dipyridopyrimidine scaffolds (e.g., ).

Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo, ethyl-imidazole-5-carboxamide
Compound 3b () Pyrimido[4,5-d]pyrimidin-4-one Methoxyphenyl, piperazinyl, acrylamide
Compound in Pyrido[2,3-d]pyrimidine Ethoxy, methylisoxazole-acetamide

Carboxamide Linker Variations

The imidazole-5-carboxamide group in the target compound contrasts with other carboxamide-linked analogues:

  • features an (E)-imine-linked hydrazinecarboxamide , which may confer rigidity and influence binding kinetics .
  • lists a benzimidazole-phenylacetamide derivative, emphasizing the role of aromaticity in receptor interactions .

Pharmacological Activity Trends

Antimicrobial Potential

Compounds with 5-oxo-imidazole motifs (e.g., ) exhibit growth inhibitory activity against microbes, likely due to interference with microbial DNA synthesis or enzyme function. The target compound’s imidazole-carboxamide group may share similar mechanisms, though its thienopyrimidine core could broaden the spectrum of activity .

Table 2: Activity Comparison of Imidazole Derivatives
Compound (Source) Core Structure Reported Activity
5-Oxo-imidazole () Imidazolone Antimicrobial
Target Compound Thienopyrimidine Inferred antimicrobial
Imazamox () Imidazolinone Herbicidal

Kinase and Enzyme Inhibition

and highlight compounds with bulky aromatic substituents (e.g., piperazinyl, acrylamide) designed for kinase inhibition. The target compound’s imidazole ring could interact with ATP-binding pockets in kinases, while the thienopyrimidine core mimics purine scaffolds common in kinase inhibitors .

Key Differentiators and Limitations

  • Limitations : Lack of direct pharmacological data for the target compound necessitates further testing to validate inferred activities.

Biological Activity

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of oncology. Its unique structure, which combines a thieno[3,2-d]pyrimidine core with an imidazole moiety, suggests various biological activities that warrant detailed investigation.

Structural Characteristics

The compound can be characterized by its molecular formula and structure. The presence of the thieno[3,2-d]pyrimidine ring system is associated with several pharmacological activities. The imidazole group is known for its role in biological systems, enhancing the compound's potential as a therapeutic agent.

Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : The imidazole moiety is often linked to antimicrobial activity.

Biological Activity Data

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. Below is a summary of findings related to the biological activity of this compound:

Activity Effect IC50 (µM) Cell Line
CytotoxicityInhibits cell growth2.38 - 8.13Cervical cancer (SISO)
Induction of ApoptosisIncreases early and late apoptotic cellsConcentration-dependentBladder cancer (RT-112)
AntimicrobialEffective against S. aureus and E. coliNot specifiedVarious bacterial strains

Case Studies

  • Cytotoxic Effects : A study evaluated the cytotoxic potency of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The most active compounds showed IC50 values ranging from 2.38 to 8.13 µM against cervical cancer cells (SISO), indicating significant potential for further development as anticancer agents .
  • Apoptosis Induction : In another investigation, compounds similar to this compound were found to induce apoptosis in a dose-dependent manner in SISO cells, with increasing concentrations leading to higher percentages of early and late apoptotic cells .

Comparative Analysis

The biological activity of this compound can be compared to other structurally related compounds:

Compound Structure Highlights Biological Activity
Thieno[3,2-d]pyrimidinesCore structure with various substitutionsKnown for anticancer and antiviral effects
Imidazole derivativesIncorporation of imidazole enhances activityAntimicrobial and anticancer properties

Q & A

Q. What are the key steps for synthesizing N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a thienopyrimidinone core with an imidazole-5-carboxamide moiety. A general procedure (e.g., for analogous compounds) uses DMF as a solvent , K₂CO₃ as a base , and alkylation/amination steps at room temperature . Optimization may include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMA) enhance nucleophilic substitution.
  • Catalyst/base ratio : A 1.2:1 molar ratio of base to substrate minimizes side reactions .
  • Temperature control : Stirring at room temperature avoids thermal decomposition of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight and purity (>95% by area under the curve).
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thienopyrimidinone C=O peaks at δ ~160-170 ppm) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content).

Q. What stability considerations are critical for storing this compound during experiments?

  • Methodological Answer :
  • Storage conditions : -20°C under inert gas (argon) to prevent oxidation of the thienopyrimidinone ring.
  • Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) under varying pH (4–9) and temperature (4–37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition).
  • Solubility checks : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Dose-response validation : Repeat assays with 8–12 concentration points to improve curve fitting .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
  • Molecular docking : Use software like AutoDock Vina to model interactions between the imidazole carboxamide group and enzyme active sites (e.g., ATP-binding pockets) .
  • Site-directed mutagenesis : Validate predicted binding residues (e.g., mutate Lys123 in the target kinase) .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodological Answer :
  • LC-MS/MS profiling : Detect trace impurities (e.g., dealkylated byproducts).
  • Process refinement : Use column chromatography (silica gel, 20–40% EtOAc/hexane) for intermediate purification .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction time, temperature, and stoichiometry .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.
  • Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .

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